Amide Bond Rotation Barrier: meso-(2S,5R) Is 9 kJ·mol⁻¹ Lower Than racemic-(2S,5S) Diastereomer
The meso (2S,5R) diastereomer (mPdc) exhibits an amide bond rotation barrier approximately 9 kJ·mol⁻¹ lower than the racemic (2S,5S) diastereomer (rPdc), a difference equivalent to a factor of ~43–46 at 298 K. This was determined by ¹H EXSY NMR for the N-acetyl dimethyl ester derivatives in deuterium oxide [1]. The barrier difference was reproducible across three N-acyl derivatives (acetyl, pivaloyl, and acetylglycyl), with the rotation barrier for mPdc derivatives consistently 8–10 kJ·mol⁻¹ lower than for rPdc derivatives, corresponding to a factor of 25–55 at 298 K [2]. The meso configuration favors the syn/exo (clockwise) rotation trajectory over the anti/endo (anticlockwise) pathway, a preference relevant for peptidyl–prolyl isomerization rates in designed foldamers.
| Evidence Dimension | Amide bond rotation activation energy (E≠) |
|---|---|
| Target Compound Data | mPdc (2S,5R) N-acetyl derivative 2a: rotation barrier ~9 kJ·mol⁻¹ lower than rPdc |
| Comparator Or Baseline | rPdc (2S,5S) N-acetyl derivative 3a: higher rotation barrier by 9.3–9.5 kJ·mol⁻¹ |
| Quantified Difference | ΔΔE≠ ≈ 9 kJ·mol⁻¹ (factor ≈ 43–46 at 298 K); across all derivatives: 8–10 kJ·mol⁻¹ (factor 25–55 at 298 K) |
| Conditions | ¹H EXSY NMR in D₂O at 298–310 K; N-acetyl, N-pivaloyl, and N-acetylglycyl derivatives |
Why This Matters
This quantitative barrier difference directly impacts peptidomimetic backbone dynamics; researchers designing proline-based foldamers or studying cis/trans isomerization kinetics must select the correct diastereomer or risk introducing a ~40-fold rate discrepancy in conformational interconversion.
- [1] Kubyshkin, V.; Budisa, N. Amide rotation trajectories probed by symmetry. Org. Biomol. Chem. 2017, 15, 6764–6772. Abstract and Results: rotation barrier difference of ~9 kJ·mol⁻¹ (factor 43–46 at 298 K) between mPdc and rPdc N-acetyl derivatives in D₂O. View Source
- [2] Kubyshkin, V.; Budisa, N. Amide rotation trajectories probed by symmetry. Org. Biomol. Chem. 2017, 15, 6764–6772. Section: 'Steric bulk of the N-acyl substituent': barrier difference of 8–10 kJ·mol⁻¹ across all three N-acyl types. View Source
